Technical Guide: [2,2'-Bipyridine]-6,6'-dicarbonitrile
Technical Guide: [2,2'-Bipyridine]-6,6'-dicarbonitrile
CAS Number: 4411-83-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of [2,2'-Bipyridine]-6,6'-dicarbonitrile, a key heterocyclic organic compound. This document details its chemical and physical properties, outlines synthetic approaches, and explores its applications in coordination chemistry and materials science, with a focus on its role in the development of functional materials.
Core Compound Properties
[2,2'-Bipyridine]-6,6'-dicarbonitrile, also known as 6,6'-dicyano-2,2'-bipyridine, is a derivative of 2,2'-bipyridine featuring nitrile groups at the 6 and 6' positions. These electron-withdrawing groups significantly influence the electronic properties of the bipyridine core, enhancing its π-acceptor capacity. This modification impacts its coordination behavior with metal ions and the properties of the resulting complexes.
Table 1: Physicochemical Properties of [2,2'-Bipyridine]-6,6'-dicarbonitrile
| Property | Value | Reference |
| CAS Number | 4411-83-0 | [1][2] |
| Molecular Formula | C₁₂H₆N₄ | [1] |
| Molecular Weight | 206.21 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [1] |
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of [2,2'-Bipyridine]-6,6'-dicarbonitrile are not abundantly available in the public domain, a plausible and commonly employed synthetic strategy involves the cyanation of a halogenated bipyridine precursor. A potential route is the nucleophilic substitution of 6,6'-dibromo-2,2'-bipyridine with a cyanide salt, such as copper(I) cyanide.
Proposed Experimental Protocol: Synthesis via Cyanation
This protocol is a generalized procedure based on common cyanation reactions of aryl halides.
Materials:
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6,6'-Dibromo-2,2'-bipyridine
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Copper(I) cyanide (CuCN)
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N,N-Dimethylformamide (DMF), anhydrous
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Inert gas (Argon or Nitrogen)
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Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Purification supplies (silica gel, solvents for chromatography)
Procedure:
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In a dry, inert atmosphere, a round-bottom flask is charged with 6,6'-dibromo-2,2'-bipyridine and an excess of copper(I) cyanide.
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Anhydrous DMF is added to the flask to dissolve the reactants.
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The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, the reaction mixture is cooled to room temperature.
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The mixture is then poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediamine, to facilitate the removal of copper salts.
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The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield pure [2,2'-Bipyridine]-6,6'-dicarbonitrile.
Characterization Data
The following table summarizes the expected characterization data for [2,2'-Bipyridine]-6,6'-dicarbonitrile based on analogous compounds and general spectroscopic principles.
Table 2: Spectroscopic and Analytical Data
| Analysis Type | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. The specific shifts and coupling constants would be influenced by the nitrile groups. |
| ¹³C NMR | Signals for the nitrile carbons (around 115-120 ppm) and the aromatic carbons of the bipyridine core. |
| Infrared (IR) | A characteristic strong absorption band for the C≡N stretch, typically in the range of 2220-2240 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 206.21. |
Applications in Coordination Chemistry and Materials Science
The presence of two nitrogen atoms in the bipyridine core and the nitrile functionalities makes [2,2'-Bipyridine]-6,6'-dicarbonitrile a versatile ligand in coordination chemistry and a valuable building block for functional materials.
Ligand in Coordination Complexes
As a bidentate chelating ligand, it forms stable complexes with a variety of transition metals. The electron-withdrawing nature of the nitrile groups can tune the redox potentials and photophysical properties of the resulting metal complexes. These complexes are of interest for applications in:
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Catalysis: The electronic properties of the ligand can influence the catalytic activity of the metal center.
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Photochemistry: Ruthenium and Iridium complexes with bipyridine-based ligands are known for their luminescent properties and are used in photoredox catalysis and as photosensitizers.
Building Block for Functional Materials
[2,2'-Bipyridine]-6,6'-dicarbonitrile is a promising candidate for the synthesis of advanced materials.
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Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites (bipyridine nitrogens and nitrile groups) allow it to act as a linker in the construction of porous MOFs with potential applications in gas storage and separation.
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Organic Electronics: Bipyridine derivatives are utilized in organic light-emitting diodes (OLEDs) as electron-transporting or emissive materials. The nitrile groups can enhance electron affinity and improve device performance.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of [2,2'-Bipyridine]-6,6'-dicarbonitrile.
Application in Metal Complex Formation
The diagram below outlines the logical steps involved in using [2,2'-Bipyridine]-6,6'-dicarbonitrile as a ligand to form a metal complex.
